((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene
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Overview
Description
((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of benzylthio and diphenylmethyl groups attached to a central thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene typically involves the reaction of benzylthiol with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon center of the diphenylmethyl chloride, resulting in the formation of the desired thioether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry
In chemistry, ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique thioether linkage makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thioether-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene involves its interaction with molecular targets through its thioether linkage. This linkage can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: Similar in structure but with a single phenyl group attached to the sulfur atom.
Diphenylmethane: Lacks the thioether linkage but shares the diphenylmethyl structure.
Benzylthiol: Contains a thiol group instead of the thioether linkage.
Uniqueness
((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is unique due to its combination of benzylthio and diphenylmethyl groups connected by a thioether linkage. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
29055-89-8 |
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Molecular Formula |
C27H24S2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[benzylsulfanyl(diphenyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C27H24S2/c1-5-13-23(14-6-1)21-28-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
MENTYQIDBMTYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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